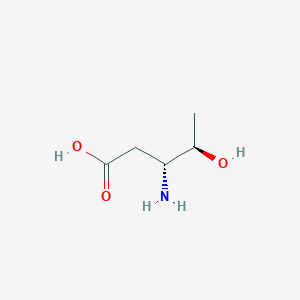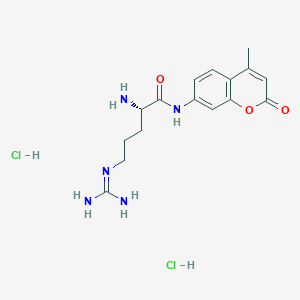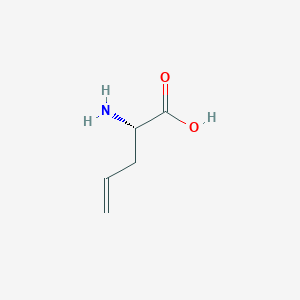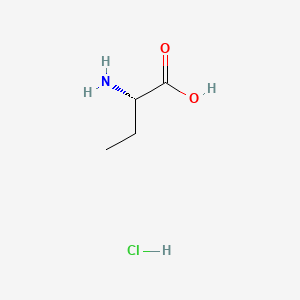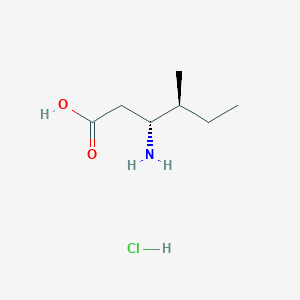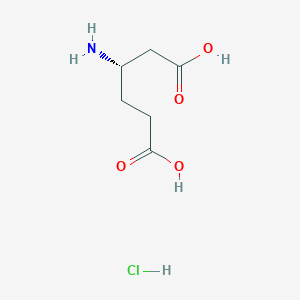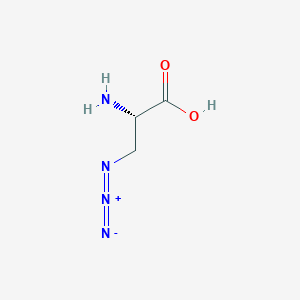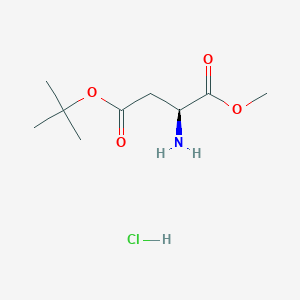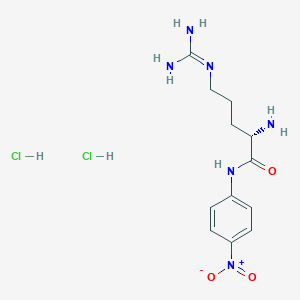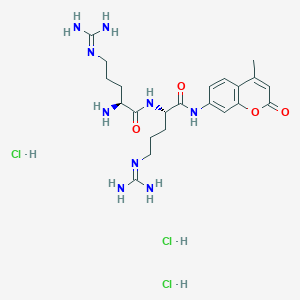
N-1-Naphthyl-l-glutamine
Overview
Description
N-1-Naphthyl-l-glutamine is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. This compound is often used in biochemical research, particularly in the study of enzyme activities and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Naphthyl-l-glutamine typically involves the reaction of L-glutamic acid with alpha-naphthylamine under specific conditions. The process generally includes:
Activation of L-glutamic acid: This can be achieved by converting it into an active ester or an acid chloride.
Coupling Reaction: The activated L-glutamic acid is then reacted with alpha-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to carry out the coupling reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
N-1-Naphthyl-l-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthylamide group to naphthylamine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthylamine derivatives.
Substitution Products: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-1-Naphthyl-l-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of gamma-glutamyl transferase.
Biology: Employed in the investigation of protein interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for detecting enzyme deficiencies.
Industry: Applied in the production of biochemical reagents and as a component in various analytical kits.
Mechanism of Action
The mechanism of action of N-1-Naphthyl-l-glutamine involves its interaction with specific enzymes, particularly gamma-glutamyl transferase. The compound acts as a substrate for this enzyme, which catalyzes the transfer of the gamma-glutamyl group to an acceptor molecule. This reaction is crucial in the metabolism of amino acids and the regulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.
L-Glutamic acid gamma-(4-methoxy-alpha-naphthylamide): Contains a methoxy group on the naphthyl ring.
L-Glutamic acid gamma-(7-amido-4-methylcoumarin): Features a coumarin moiety instead of a naphthyl group.
Uniqueness
N-1-Naphthyl-l-glutamine is unique due to its specific interaction with gamma-glutamyl transferase, making it a valuable tool in biochemical research. Its structure allows for the study of enzyme kinetics and protein interactions, providing insights into various biological processes.
Properties
IUPAC Name |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVABMAJFJDJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001706 | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28401-75-4, 81012-91-1 | |
| Record name | N-1-Naphthalenyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-naphthyl-l-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


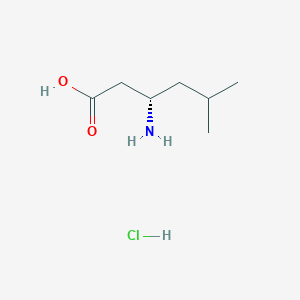
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
